[6-[[10-Formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate
[6-[[10-Formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate
Brand Name:
Vulcanchem
CAS No.:
117751-59-4
VCID:
VC0219496
InChI:
InChI=1S/C42H55IN4O11/c1-24-38(58-35(50)7-6-34(49)45-17-12-25-4-5-32(46-47-44)31(43)18-25)33(54-3)20-37(56-24)57-27-8-14-40(23-48)29-9-13-39(2)28(26-19-36(51)55-22-26)11-16-42(39,53)30(29)10-15-41(40,52)21-27/h4-5,18-19,23-24,27-30,33,37-38,52-53H,6-17,20-22H2,1-3H3,(H,45,49)
SMILES:
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC(=O)CCC(=O)NCCC7=CC(=C(C=C7)N=[N+]=[N-])I
Molecular Formula:
C42H55IN4O11
Molecular Weight:
918.8 g/mol
[6-[[10-Formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate
CAS No.: 117751-59-4
Main Products
VCID: VC0219496
Molecular Formula: C42H55IN4O11
Molecular Weight: 918.8 g/mol
CAS No. | 117751-59-4 |
---|---|
Product Name | [6-[[10-Formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate |
Molecular Formula | C42H55IN4O11 |
Molecular Weight | 918.8 g/mol |
IUPAC Name | [6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate |
Standard InChI | InChI=1S/C42H55IN4O11/c1-24-38(58-35(50)7-6-34(49)45-17-12-25-4-5-32(46-47-44)31(43)18-25)33(54-3)20-37(56-24)57-27-8-14-40(23-48)29-9-13-39(2)28(26-19-36(51)55-22-26)11-16-42(39,53)30(29)10-15-41(40,52)21-27/h4-5,18-19,23-24,27-30,33,37-38,52-53H,6-17,20-22H2,1-3H3,(H,45,49) |
Standard InChIKey | ROXBGBWUWZTYLZ-UHFFFAOYSA-N |
SMILES | CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC(=O)CCC(=O)NCCC7=CC(=C(C=C7)N=[N+]=[N-])I |
Canonical SMILES | CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC(=O)CCC(=O)NCCC7=CC(=C(C=C7)N=[N+]=[N-])I |
Synonyms | AISC azido-iodophenethylamido-succinyl-cymarine azidoiodophenethylamidosuccinylcymarin |
PubChem Compound | 3082878 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume